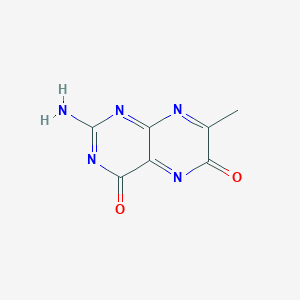
2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione is a heterocyclic compound with the molecular formula C7H7N5O2 It is known for its unique structure, which includes a pteridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formic acid and formaldehyde. The reaction is carried out under reflux conditions, leading to the formation of the pteridine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the pteridine ring, leading to different reduced forms.
Substitution: The amino group and other positions on the pteridine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pteridine-4,6-dione derivatives, while substitution reactions can introduce various functional groups onto the pteridine ring .
Scientific Research Applications
2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. Its unique structure allows it to bind to specific sites on target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-7-methylpterin
- 2-Amino-7-methyl-3,5-dihydro-pteridine-4,6-dione
- 7-Methylxanthopteridine
Uniqueness
2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione is unique due to its specific substitution pattern on the pteridine ringCompared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C7H5N5O2 |
|---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
2-amino-7-methylpteridine-4,6-dione |
InChI |
InChI=1S/C7H5N5O2/c1-2-5(13)10-3-4(9-2)11-7(8)12-6(3)14/h1H3,(H2,8,12,14) |
InChI Key |
QHWGQOGGCLSUKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=NC(=O)C2=NC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


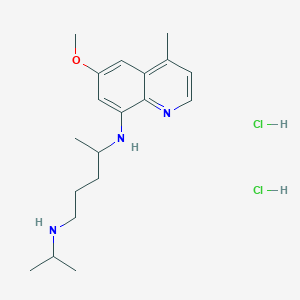
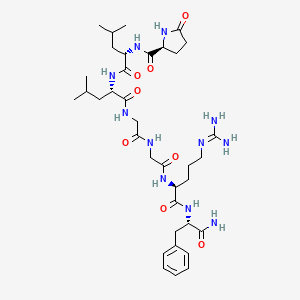
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B15131502.png)
![N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]-N-(2-ethoxyethyl)carbamate](/img/structure/B15131508.png)
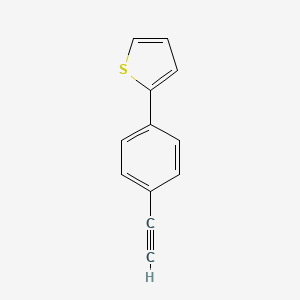
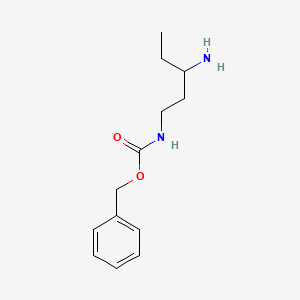
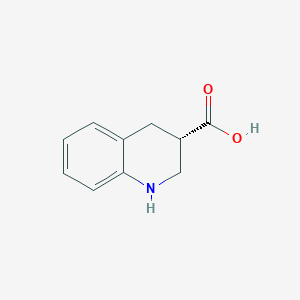
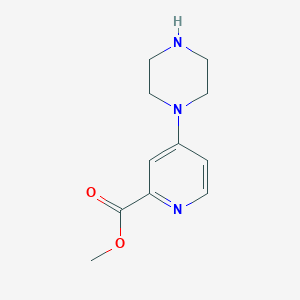
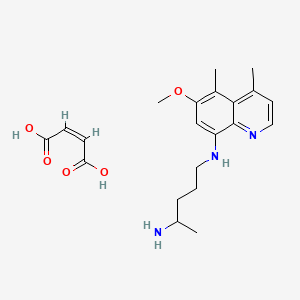
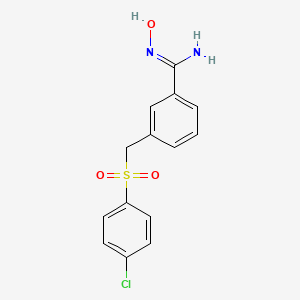

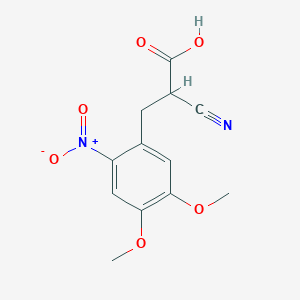
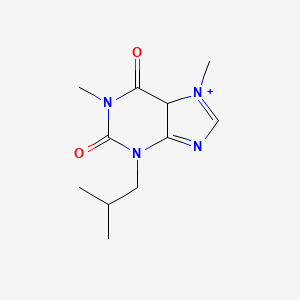
![2-([1,1'-Biphenyl]-4-yl)-4-phenyl-6-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B15131607.png)
